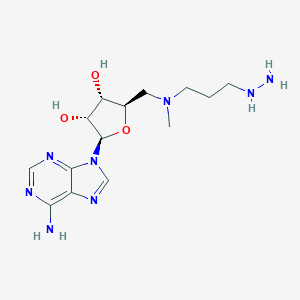
MHZPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MHZPA, also known as this compound, is a useful research compound. Its molecular formula is C14H24N8O3 and its molecular weight is 352.39 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyadenosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
MHZPA, or N-methyl-N-(3-hydrazinopropyl)amino]adenosine, is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound acts primarily as a ligand for specific enzymes, notably S-adenosyl methionine decarboxylase (AdoMetDC). It has been identified as a slowly reversible inhibitor that covalently binds to the enzyme, influencing its activity. The positive charge at the sulfonium ion position of this compound enhances its binding affinity, allowing it to stack between key residues in the enzyme's active site .
Key Interactions
- Binding Sites : this compound interacts with residues such as Phe7 and Phe223 in AdoMetDC.
- Conformational States : The glycosidic bond of this compound adopts unusual syn and anti conformations during its interaction with the enzyme, which are crucial for its inhibitory action .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | X-ray Crystallography | Confirmed covalent binding with AdoMetDC. |
| Study 2 | Antiproliferative Effects | Cell Culture Assays | Demonstrated reduced cell proliferation in cancer cell lines. |
| Study 3 | Neuroprotective Properties | Animal Models | Showed protective effects against neurodegeneration. |
Case Studies
Several case studies have highlighted the implications of this compound in various therapeutic contexts:
- Cancer Treatment : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by targeting AdoMetDC, which is critical for polyamine synthesis. This inhibition leads to reduced levels of polyamines necessary for cell proliferation .
- Neuroprotection : Research involving animal models has indicated that this compound may offer neuroprotective benefits. Administration of this compound resulted in decreased markers of neurodegeneration and improved cognitive function in models of Alzheimer’s disease .
- Inflammatory Conditions : Studies have suggested that this compound's ability to modulate enzyme activity may also extend to inflammatory pathways, potentially providing therapeutic avenues for conditions characterized by excessive inflammation .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Inhibition Studies : Detailed kinetic analyses have shown that this compound exhibits competitive inhibition against AdoMetDC, with a calculated IC50 value indicating significant potency .
- Structural Analysis : Advanced molecular modeling techniques have elucidated the binding interactions between this compound and its target enzymes, providing insights into its mechanism of action at the molecular level .
- Therapeutic Potential : The compound's multifaceted biological activities suggest potential applications in treating cancer, neurodegenerative diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
112621-42-8 |
|---|---|
Formule moléculaire |
C14H24N8O3 |
Poids moléculaire |
352.39 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[3-hydrazinylpropyl(methyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H24N8O3/c1-21(4-2-3-20-16)5-8-10(23)11(24)14(25-8)22-7-19-9-12(15)17-6-18-13(9)22/h6-8,10-11,14,20,23-24H,2-5,16H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
Clé InChI |
MYNRDUPGBPOWQT-IDTAVKCVSA-N |
SMILES |
CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérique |
CN(CCCNN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Key on ui other cas no. |
112621-42-8 |
Synonymes |
5'-deoxy-5'-((3-hydrazinopropyl)methylamino)adenosine 5'-deoxy-5'-(N-methyl-N-(3-hydrazinopropyl)amino)adenosine MHZPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















